
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMQ-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-T is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and tyrosine kinase. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase, an enzyme that plays a key role in the formation of these plaques.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to induce cell cycle arrest and inhibit cell proliferation. It has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to its use in lab experiments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex molecule that requires careful control of reaction conditions to obtain high yields and purity. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be further studied as a potential anticancer agent. Its mechanism of action could be further explored, and its effectiveness could be tested in animal models. In Alzheimer's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be studied as a potential treatment option. Its ability to reduce the accumulation of amyloid-beta plaques could be further explored, and its effectiveness could be tested in animal models. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results in scientific research, and further studies could lead to important breakthroughs in the treatment of cancer and Alzheimer's disease.
合成法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been synthesized through various methods, including the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate, followed by the reaction with 4-methylbenzoyl chloride. Another method involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate and 4-methylbenzoyl chloride in the presence of a catalyst. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of science. In the field of cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-11-20(12-8-17)26(30)28(23-13-9-18(2)10-14-23)16-22-15-21-6-4-5-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBJLUJRKSTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)



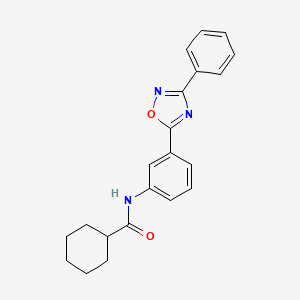
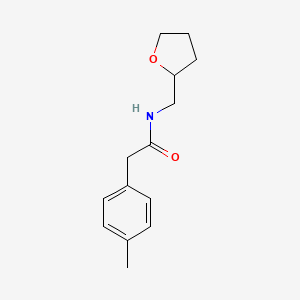
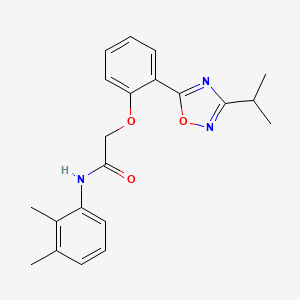
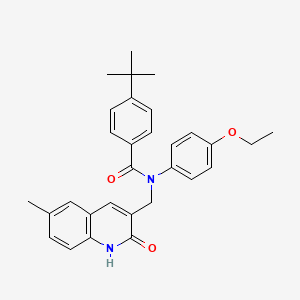
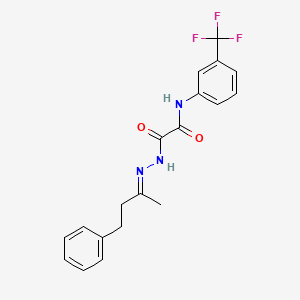

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)